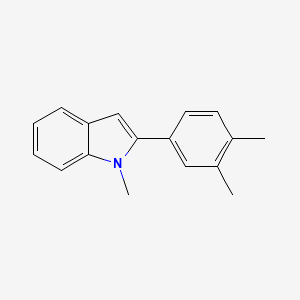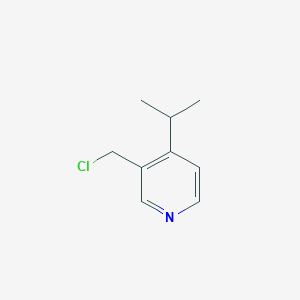![molecular formula C10H10ClN3O B15333158 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups on the imidazole ring adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the replication process . In the case of its anti-tuberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with other essential metabolic pathways .
Comparación Con Compuestos Similares
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine: This compound has shown potent inhibitory activity against human cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
1-(6-chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10ClN3O/c1-5-6(2)10-12-4-8(7(3)15)14(10)13-9(5)11/h4H,1-3H3 |
Clave InChI |
ADSOFRZDDIMQPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN2C1=NC=C2C(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)


![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)



![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)




